6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
“6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound. It belongs to the class of compounds known as naphthyridines .
Synthesis Analysis
The synthesis of naphthyridines, including “this compound”, has been a topic of interest in the field of synthetic and medicinal chemistry . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The synthesis of these compounds often involves the fusion of two pyridines through two adjacent carbon atoms .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
Naphthyridines, including “this compound”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density .Mechanism of Action
Future Directions
The future directions in the research of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, could involve further exploration of their synthesis, reactivity, and applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic and medicinal chemistry fields .
Properties
CAS No. |
123792-64-3 |
---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
6-methyl-3-nitro-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C9H11N3O2/c1-11-3-2-9-7(6-11)4-8(5-10-9)12(13)14/h4-5H,2-3,6H2,1H3 |
InChI Key |
RGFPALIXIHYKPE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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